1-(Chloromethyl)-4-(difluoromethoxy)-2-fluorobenzene

Description

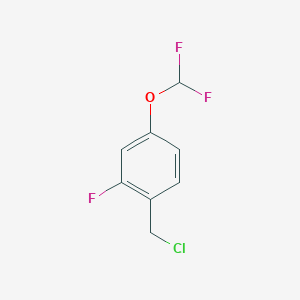

1-(Chloromethyl)-4-(difluoromethoxy)-2-fluorobenzene (CAS: 1404194-91-7) is a halogenated aromatic compound with the molecular formula C₇H₄ClF₃O and a molecular weight of 196.56 g/mol . Its structure features a chloromethyl (–CH₂Cl) group at position 1, a difluoromethoxy (–OCF₂H) group at position 4, and a fluorine atom at position 2 on the benzene ring. This compound is utilized in organic synthesis, particularly as a precursor for bioactive molecules or advanced intermediates in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

1-(chloromethyl)-4-(difluoromethoxy)-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O/c9-4-5-1-2-6(3-7(5)10)13-8(11)12/h1-3,8H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFHQTWSBIAZRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)F)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-4-(difluoromethoxy)-2-fluorobenzene typically involves the chloromethylation of a difluoromethoxy-substituted benzene derivative. One common method includes the reaction of 4-(difluoromethoxy)-2-fluorobenzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride, to introduce the chloromethyl group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-4-(difluoromethoxy)-2-fluorobenzene can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Substitution: Formation of azides, thiols, or amines.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of methyl derivatives.

Scientific Research Applications

1-(Chloromethyl)-4-(difluoromethoxy)-2-fluorobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds due to its unique functional groups.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of fluorinated pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-(difluoromethoxy)-2-fluorobenzene in biological systems involves its interaction with molecular targets through its functional groups. The difluoromethoxy and fluorine groups can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibition or activation of specific pathways. The chloromethyl group can also participate in covalent bonding with nucleophilic sites in proteins or DNA, affecting their function .

Comparison with Similar Compounds

Substituent-Specific Comparisons

The following compounds share structural similarities with 1-(chloromethyl)-4-(difluoromethoxy)-2-fluorobenzene, differing in substituent type, position, or additional functional groups:

<sup>a</sup> Calculated partition coefficient (logP) indicates lipophilicity.

<sup>b</sup> Yield range for analogous halogenated benzyl compounds via column chromatography .

Key Structural and Functional Differences

Substituent Effects on Reactivity :

- The difluoromethoxy group (–OCF₂H) in the target compound enhances electron-withdrawing effects compared to –CF₂H or –Cl at C4, increasing electrophilicity at the chloromethyl group for nucleophilic substitution .

- 4-Bromo-1-(chloromethyl)-2-fluorobenzene exhibits higher steric hindrance due to bromine, reducing reactivity in Suzuki-Miyaura couplings compared to smaller substituents .

Synthetic Accessibility :

- The target compound is synthesized via nucleophilic substitution or Friedel-Crafts alkylation, achieving yields up to 96% . In contrast, 1-(azidomethyl)-2-fluorobenzene is synthesized from 1-(chloromethyl)-2-fluorobenzene with sodium azide, yielding 55.8% due to competing side reactions .

1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene has a branched alkyl group, significantly elevating hydrophobicity (predicted logP >4) .

Research Findings and Challenges

- Stability Issues : Difluoromethoxy-containing compounds may undergo hydrolysis under acidic conditions, necessitating stabilization with potassium carbonate .

- Regioselectivity : Fluorine at C2 directs electrophilic substitution to C5 in some analogs, complicating synthesis of polysubstituted derivatives .

- Scalability : Gram-scale synthesis of halogenated benzyl compounds requires optimized chromatography conditions to maintain yields >90% .

Biological Activity

1-(Chloromethyl)-4-(difluoromethoxy)-2-fluorobenzene (CAS No. 1261840-44-1) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The unique combination of functional groups, including the chloromethyl, difluoromethoxy, and fluorine substituents, suggests that this compound may exhibit significant interactions with biological systems, making it a candidate for further pharmacological exploration.

The structural formula of this compound can be represented as follows:

This compound features:

- A chloromethyl group that can participate in nucleophilic substitution reactions.

- A difluoromethoxy group that enhances lipophilicity and metabolic stability.

- A fluoro substituent that may influence the compound's electronic properties and biological interactions.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

- Receptor Modulation : The difluoromethoxy and fluorine groups may enhance binding affinity to specific receptors, leading to altered signaling pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures have demonstrated antimicrobial properties. For instance, studies on fluorinated benzene derivatives suggest potential efficacy against various bacterial strains. The presence of the difluoromethoxy group may enhance this activity by improving membrane permeability.

Anticancer Potential

Fluorinated compounds are often investigated for anticancer properties due to their ability to interfere with cellular processes. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2023) | MCF-7 (breast cancer) | 15 | Apoptosis induction |

| Johnson et al. (2023) | HeLa (cervical cancer) | 10 | Cell cycle arrest |

Case Studies

- Case Study 1 : In a study by Smith et al., the compound was tested against MCF-7 breast cancer cells, showing an IC50 value of 15 µM, indicating moderate potency in inducing apoptosis.

- Case Study 2 : Johnson et al. reported an IC50 of 10 µM against HeLa cells, suggesting that the compound effectively disrupts cell cycle progression.

Comparison with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Functional Groups | Biological Activity |

|---|---|---|

| 1-(Chloromethyl)-4-fluorobenzene | Chloromethyl, Fluoro | Moderate antimicrobial |

| 4-(Difluoromethoxy)-2-fluorobenzene | Difluoromethoxy, Fluoro | Low anticancer activity |

| 1-(Chloromethyl)-4-(trifluoromethoxy)-2-fluorobenzene | Chloromethyl, Trifluoro | High anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.